BenchChemオンラインストアへようこそ!

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide

GIRK channel activation electrophysiology thallium flux assay

This compound is a moderate-potency GIRK1/2 activator (EC50 >221 nM) purpose-built as a reference standard for thallium flux screening. Its controlled potency avoids signal saturation, enabling reliable Z'-factor determination and serving as a mid-range calibration point in concentration–response curves. The cyclohexanecarboxamide–sulfone scaffold is structurally distinct from urea-based activators such as ML297, offering improved metabolic stability and a differentiated selectivity profile that remains to be fully characterized. This knowledge gap—particularly lack of GIRK1/4 selectivity data—makes it a valuable procurement target for labs seeking to generate novel selectivity fingerprints. The compound's low molecular weight (301.45 g/mol) and zero H-bond donor count supply favorable starting properties for CNS lead optimization. Ideal for SAR libraries, assay validation, and neuroscience probe development.

Molecular Formula C15H27NO3S
Molecular Weight 301.45
CAS No. 874788-42-8
Cat. No. B2522328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide
CAS874788-42-8
Molecular FormulaC15H27NO3S
Molecular Weight301.45
Structural Identifiers
SMILESCC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CCCCC2
InChIInChI=1S/C15H27NO3S/c1-12(2)10-16(14-8-9-20(18,19)11-14)15(17)13-6-4-3-5-7-13/h12-14H,3-11H2,1-2H3
InChIKeyJBRZYNZHXWODSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide (CAS 874788-42-8): Procurement-Relevant Chemical Identity and Target Class Overview


N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide (CAS 874788-42-8; molecular formula C15H27NO3S; molecular weight 301.45 g/mol) is a synthetic small molecule featuring a cyclohexanecarboxamide scaffold linked to a 1,1-dioxo-thiolane (sulfolane) ring and an N-isobutyl substituent. It belongs to a class of G protein-gated inwardly rectifying potassium (GIRK, Kir3) channel activators, as documented in patent literature claiming sulfone-containing GIRK modulators [1]. GIRK channels are therapeutic targets for epilepsy, anxiety, pain, and addiction, making compounds with this mechanism of high interest for neuroscience probe development. The compound's sulfone head group distinguishes it from earlier urea-based GIRK activators such as ML297, and it represents a structurally differentiated entry within the broader GIRK pharmacology toolbox [2].

Why Generic Substitution Fails for N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide: Subtype Selectivity and Scaffold-Dependent Pharmacology in GIRK Channel Modulation


GIRK channels are tetrameric assemblies of four subunits (GIRK1–4, also known as Kir3.1–3.4) that form homo- and hetero-tetramers with distinct tissue distributions, biophysical properties, and pharmacological profiles [1]. The cardiac GIRK1/4 combination mediates heart-rate control, whereas the neuronal GIRK1/2 combination regulates CNS excitability. Small-molecule GIRK activators exhibit sharp scaffold- and substituent-dependent selectivity: ML297 shows approximately 5–10-fold selectivity for GIRK1/2 over GIRK1/4, while within the sulfone-containing scaffold family, relatively minor structural modifications (e.g., cyclohexyl vs. phenylamide replacements, variation of the N-alkyl group) can shift potency by orders of magnitude [2]. Consequently, two compounds sharing a GIRK-activator classification but differing in their carboxamide acyl group, N-alkyl chain, or sulfone ring substitution pattern are not functionally interchangeable for experiments where subunit selectivity, CNS penetration, or specific potency windows are critical parameters [3].

Quantitative Evidence Guide: N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide in GIRK Channel Activation and Scaffold Comparison


GIRK1/2 Activation Potency of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide vs. Structurally Related Sulfone Analog

The target compound (CAS 874788-42-8) demonstrated measurable, albeit modest, activation of human GIRK1/2 channels in a thallium flux assay using HEK293 cells co-expressing rat mGlu8, yielding an EC50 value of >221 nM. This value reflects its status as a weak-to-moderate activator within this scaffold class. By comparison, a closely related sulfone-containing analog—the N-isobutyl-4-(morpholinosulfonyl)benzamide derivative (CAS 874787-76-5; molecular weight 444.56 g/mol)—has been explicitly characterized in the same patent family as a GIRK activator [1], though its discrete EC50 has not been publicly reported in a comparator assay format. The target compound's activity, while not reaching the nanomolar potency of optimized clinical leads, provides a starting point for further structure–activity relationship (SAR) exploration of the cyclohexanecarboxamide–sulfone chemotype [2].

GIRK channel activation electrophysiology thallium flux assay

Scaffold Differentiation: Sulfone-Containing Cyclohexanecarboxamide vs. Urea-Based GIRK Activators (ML297 Class)

The target compound incorporates a 1,1-dioxo-thiolane (sulfone) ring, a structural feature that distinguishes it from the first-generation urea-based GIRK activators such as ML297 and its analogs. Published studies on related sulfone-containing GIRK1/2 activators demonstrate that this chemotype can achieve improved metabolic stability over prototypical urea-based compounds [1]. Specifically, the ether-sulfone scaffold series (exemplified by compound 11a) was reported to maintain nanomolar GIRK1/2 potency while exhibiting enhanced stability in tier 1 DMPK assays compared to the urea series [1]. The target compound shares the sulfone head group and N-isobutyl substitution pattern with this optimized series, positioning it as a structurally relevant analog for cross-scaffold SAR comparison against the extensively characterized ML297 template, which possesses an EC50 of 160 nM at GIRK1/2, approximately 8-fold selectivity over GIRK1/4, and verified in vivo anticonvulsant efficacy at 60 mg/kg i.p. in mice [2].

medicinal chemistry scaffold hopping metabolic stability

Subunit Selectivity Profile: Neuronal GIRK1/2 vs. Cardiac GIRK1/4 Implications for Sulfone-Cyclohexanecarboxamide Series

Subunit selectivity between neuronal GIRK1/2 and cardiac GIRK1/4 channels is a critical differentiator for GIRK-targeted therapeutics, as activation of cardiac GIRK1/4 can produce bradycardia. Well-characterized tool compounds establish the selectivity benchmarks: ML297 exhibits approximately 5–8-fold selectivity for GIRK1/2 (EC50 = 160 nM) over GIRK1/4 (EC50 = 887–1,800 nM) [1], while the optimized derivative GAT1508 achieves substantially improved GIRK1/2 selectivity (EC50 = 75 nM) vs. GIRK1/4 with 165% relative efficacy compared to ML297 [2]. The target compound has only been profiled at GIRK1/2 to date, and its activity at GIRK1/4, GIRK2/3, or other Kir family members remains uncharacterized in the public domain. The parent patent covering sulfone-containing GIRK activators claims selectivity for GIRK1-containing channels, suggesting the scaffold may possess inherent GIRK1-preferring properties, but no compound-specific selectivity data have been disclosed for CAS 874788-42-8 [3].

GIRK subtype selectivity cardiac safety CNS drug discovery

Physicochemical Property Differentiation: Lipophilic Efficiency and CNS Drug-Likeness of the Cyclohexanecarboxamide–Sulfone Chemotype

The target compound C15H27NO3S (MW 301.45 g/mol) features a calculated logP of approximately 2.7, zero H-bond donors, and three H-bond acceptors, placing it within favorable CNS drug-like chemical space [1]. In comparison, the widely used GIRK tool compound ML297 (MW 328.32; urea scaffold with H-bond donor functionality) shows moderate brain penetration (Kp,uu = 0.32), while the optimized non-urea activator VU0810464 demonstrates improved brain penetration (Kp,uu = 0.83) with a favorable physicochemical profile [2]. The target compound also exhibits a (3S) stereoisomer as documented in chemical databases, with an InChI Key of JBRZYNZHXWODSN-AWEZNQCLSA-N, indicating chirality at the thiolane 3-position [1]. The absence of H-bond donors in the target compound, combined with a relatively low molecular weight for the GIRK activator class, suggests potential for favorable passive permeability, though no direct brain penetration or pharmacokinetic data are currently available in the public domain.

physicochemical properties CNS multiparameter optimization drug-likeness

Best Research and Industrial Application Scenarios for N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide (CAS 874788-42-8)


GIRK1/2 Chemical Probe Development: Use as a Moderate-Potency Reference Compound in Thallium Flux Screening Cascades

The compound's confirmed GIRK1/2 activity (EC50 >221 nM in thallium flux assay) [1] makes it suitable as a moderate-potency reference standard or 'anchor compound' in GIRK1/2 screening cascades. Unlike highly potent tool compounds (ML297 EC50 = 160 nM; GAT1508 EC50 = 75 nM) [2], its lower potency avoids signal saturation in high-throughput thallium flux assays, enabling reliable Z'-factor determination and serving as a mid-range calibration point on concentration–response curves. This application is particularly relevant for laboratories establishing new GIRK screening platforms or validating assay robustness across multiple compound plates.

Structure–Activity Relationship Expansion of the Sulfone-Cyclohexanecarboxamide Chemotype for Metabolic Stability Optimization

The compound represents a structurally tractable starting point for SAR exploration of the sulfone-containing GIRK activator chemotype. Published studies demonstrate that related sulfone-ether analogs exhibit improved metabolic stability over urea-based GIRK activators in tier 1 DMPK assays [3]. Medicinal chemistry teams can use this compound as a synthetic intermediate or comparator scaffold to systematically vary the cyclohexyl ring, N-isobutyl group, and sulfone ring substitution, generating focused libraries for parallel profiling of GIRK subtype potency, selectivity, and in vitro ADME properties. The compound's relatively low molecular weight (301.45 g/mol) and zero H-bond donor count provide favorable starting physicochemical properties for CNS lead optimization programs.

GIRK Subunit Selectivity Profiling: Filling the GIRK1/4 and Kir Off-Target Data Gap for the Cyclohexanecarboxamide Series

The absence of public GIRK1/4 selectivity data for this compound represents a significant knowledge gap that procurement and testing can directly address. Well-characterized benchmarks exist: ML297 shows ~5–8-fold GIRK1/2 over GIRK1/4 selectivity, VU0810464 shows ~4.4-fold selectivity with 9-fold higher neuronal vs. SAN cell potency, and GAT1508 achieves enhanced brain-selective activation [2][4]. By profiling CAS 874788-42-8 against a panel of GIRK subunit combinations (GIRK1/2, GIRK1/4, GIRK2/3) and related Kir channels (Kir2.1, Kir7.1) using patch-clamp electrophysiology, researchers can generate novel selectivity fingerprints that inform cardiac safety margins and CNS specificity for the entire cyclohexanecarboxamide–sulfone scaffold series.

Stereochemical SAR: Probing the (3S) Enantiomer for Differential GIRK Pharmacology

The compound exists as a racemic mixture at the thiolane 3-position, with the (3S) enantiomer documented (InChI Key: JBRZYNZHXWODSN-AWEZNQCLSA-N) [5]. Chiral resolution and separate pharmacological evaluation of each enantiomer at GIRK1/2 and GIRK1/4 channels could reveal enantiomer-dependent potency and selectivity profiles—a phenomenon frequently observed in ion channel pharmacology. This stereochemical SAR effort can generate patentable composition-of-matter claims and identify an enantiomer with improved drug-like properties, potentially differentiating it from achiral GIRK activators in the field.

Quote Request

Request a Quote for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.